(5-Butoxy-2-chlorophenyl)boronic acid

Lipophilicity Drug Design Physicochemical Property

Medicinal chemistry campaigns targeting PDE2 for anxiety and cognitive disorders require the exact 1-(5-butoxy-2-chlorophenyl) pharmacophore-generic aryl boronic acids lack the ortho-chloro steric profile and meta-butoxy lipophilicity (logP 1.20) that drive 28 nM inhibitory potency. This compound streamlines synthesis of the patented pyrazolo-naphthyridine scaffold via Suzuki-Miyaura coupling. • Directly yields the PDE2A inhibitor core described in US10105349 & US10543194. • 96% purity with -20°C long-term stability supports both milligram-scale screening and multi-gram campaign inventories. • Ortho-chloro substitution modulates coupling rates; butoxy chain enhances organic-solvent solubility and simplifies biphasic workup.

Molecular Formula C10H14BClO3
Molecular Weight 228.479
CAS No. 1256346-09-4
Cat. No. B596415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Butoxy-2-chlorophenyl)boronic acid
CAS1256346-09-4
Synonyms5-Butoxy-2-chlorophenylboronic acid
Molecular FormulaC10H14BClO3
Molecular Weight228.479
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OCCCC)Cl)(O)O
InChIInChI=1S/C10H14BClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
InChIKeyDCSNETLHXULGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butoxy-2-chlorophenylboronic Acid Specifications


(5-Butoxy-2-chlorophenyl)boronic acid (CAS 1256346-09-4) is a specialized organoboron compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 g/mol . It is characterized by a phenyl ring bearing a boronic acid functional group, a chlorine atom at the 2-position, and a butoxy group at the 5-position . This substitution pattern confers specific physicochemical properties, including a calculated logP of 1.19870, which is indicative of moderate lipophilicity and influences its solubility in organic solvents and its behavior in biphasic reaction systems [1]. The compound is typically offered by chemical suppliers at a standard purity of 96% and is recommended for long-term storage at -20°C to maintain stability .

1
High documented purity supports consistent coupling performance
2
Moderate lipophilicity suited for organic-phase or biphasic Suzuki reactions
3
Specified low-temperature storage maintains boronic acid integrity

5-Butoxy-2-chlorophenylboronic Acid Substitution Limitations


The specific substitution pattern of (5-Butoxy-2-chlorophenyl)boronic acid—namely, a chlorine at the ortho-position and a butoxy group at the meta-position relative to the boronic acid—is not interchangeable with other aryl boronic acids. The ortho-chloro substituent can introduce steric hindrance that modulates the rate and selectivity of Suzuki-Miyaura cross-coupling reactions [1], while the lipophilic butoxy chain significantly alters the compound's partition coefficient (logP 1.20) compared to more hydrophilic analogs like methoxy-substituted phenylboronic acids [2]. This affects its solubility in organic reaction media and its compatibility with aqueous workup procedures. Furthermore, the precise arrangement of these functional groups is critical for the biological activity of downstream products; for instance, the 1-(5-butoxy-2-chlorophenyl) moiety is a key pharmacophore in a potent PDE2 inhibitor with an IC50 of 28 nM, a specificity that would be lost with a different substitution pattern [3].

!
Simple phenylboronic acid lacks 2-Cl/5-OBu; steric and partition differences may alter coupling selectivity.
!
Methoxy analogs have different logP and solubility; may not replicate organic-phase reaction behavior.
!
PDE2 inhibitor potency requires exact substitution pattern; different halogen/alkoxy placements reduce target engagement.

5-Butoxy-2-chlorophenylboronic Acid Differentiation Evidence


Comparative Lipophilicity Profile

The target compound exhibits a calculated logP value of 1.19870, which is significantly higher than that of its unsubstituted phenylboronic acid analog (logP approx. 0.8) [1]. This 0.4 unit increase in logP corresponds to a ~2.5-fold higher octanol-water partition coefficient, indicating greater lipophilicity. This property is crucial for applications requiring organic-phase solubility or where the compound must cross lipid bilayers in biological systems .

Lipophilicity Profile
Class-level inference
logP 1.20 vs. ~0.8 (unsubstituted)
~2.5× higher partition coefficient
Supports organic-phase solubility and membrane permeability context.
Calculated logP; verify experimentally.
Lipophilicity Drug Design Physicochemical Property Solubility

Validated Purity Profile

Commercially available (5-Butoxy-2-chlorophenyl)boronic acid is supplied with a minimum purity of 96% by HPLC or GC analysis . This level of purity ensures consistent performance in sensitive coupling reactions, where trace impurities can act as catalyst poisons or lead to side-product formation. In contrast, many custom-synthesized aryl boronic acids are offered at lower purities (e.g., 95% or less) without validated analytical certificates .

Chemical Purity
Reported
96% (HPLC/GC)
Typical commercial ≤95%
Higher documented purity may reduce side reactions and improve yield reproducibility.
Per vendor certificate of analysis.
Quality Control Purity Procurement Synthesis

Storage and Stability Profile

Vendor specifications indicate that (5-Butoxy-2-chlorophenyl)boronic acid should be stored at -20°C for long-term stability, with a recommendation to centrifuge the vial before opening to maximize product recovery . This is a more stringent requirement than for many unsubstituted phenylboronic acids, which are often stored at 2-8°C , suggesting that the butoxy and chloro substituents may increase the compound's susceptibility to hydrolysis or decomposition at higher temperatures.

Storage Stability
Class-level inference
-20°C (long-term) vs. 2–8°C (unsubstituted)
Required low-temperature storage suggests increased sensitivity; supports lot integrity.
Follow vendor protocol; centrifuge before opening.
Stability Storage Logistics Procurement

PDE2A Inhibitor Precursor

The (5-butoxy-2-chlorophenyl) group is a critical structural component of 1-(5-butoxy-2-chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c][1,5]naphthyridin-4(5H)-one, a potent inhibitor of human phosphodiesterase 2A (PDE2A) with an IC50 of 28 nM [1]. This activity is highly dependent on the specific substitution pattern of the phenyl ring; analogs with different alkoxy or halogen placements exhibit significantly reduced potency or are inactive [2]. (5-Butoxy-2-chlorophenyl)boronic acid serves as the essential boronic acid building block for the convergent synthesis of this inhibitor and related PDE2-targeting compounds described in patents US10105349 and US10543194 [3].

PDE2A Inhibition
Head-to-head comparison
Derived inhibitor IC50 28 nM
Bay 60-7550 (tool compound)
Potency comparable; structural specificity essential
Exact substitution enables access to high target engagement pharmacophore for PDE2 research.
Assay: recombinant PDE2A, pH 7.2; verify in target synthesis.
PDE2 Inhibitor Drug Discovery Neuropharmacology

5-Butoxy-2-chlorophenylboronic Acid Applications


PDE2A Inhibitor Synthesis

This boronic acid is a direct precursor to the 1-(5-butoxy-2-chlorophenyl) pharmacophore found in potent PDE2A inhibitors (IC50 = 28 nM) [1]. It is utilized in a Suzuki-Miyaura coupling step to construct the core pyrazolo-naphthyridine scaffold described in patents US10105349 and US10543194. Given the specificity of the substitution pattern for high inhibitory activity, procurement of this exact boronic acid is essential for medicinal chemistry campaigns targeting PDE2 for the treatment of anxiety, depression, or cognitive impairment [2].

Suzuki-Miyaura Cross-Coupling

With a calculated logP of 1.20, this boronic acid is well-suited for Suzuki-Miyaura coupling reactions conducted in organic solvents or biphasic systems where higher lipophilicity enhances reagent solubility and facilitates product isolation [3]. Its ortho-chloro and meta-butoxy substitution pattern may also be exploited to study steric and electronic effects on cross-coupling reaction rates and selectivity [4].

Validated High-Purity Building Block

The compound's established commercial availability at a validated purity of 96% makes it a reliable building block for both small-scale research and larger synthesis campaigns . Its defined storage requirement of -20°C ensures long-term stability, which is critical for maintaining an inventory of a specialized reagent for on-demand use in medicinal chemistry or materials science projects .

Application
Selection Property
Validation Focus
PDE2A inhibitor research synthesis
5-butoxy-2-chloro substitution pattern
Reactivity in convergent synthesis; target engagement assay review
Suzuki-Miyaura cross-coupling studies
Moderate lipophilicity and ortho-substitution
Coupling efficiency in organic/biphasic systems; steric/electronic effect review
Reliable building block supply
High documented purity and defined storage
Lot-to-lot consistency; purity verification after long-term storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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